molecular formula C7H3F3N2NaO7S B12321753 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium

2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium

Cat. No.: B12321753
M. Wt: 339.16 g/mol
InChI Key: YVGDZLXGINQFPZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt typically involves the nitration of 4-trifluoromethylbenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, affecting the activity of enzymes and other biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitrobenzenesulfonic acid sodium salt
  • 2,6-Dinitrobenzoic acid
  • 4-Trifluoromethylbenzenesulfonic acid sodium salt

Uniqueness

2,6-Dinitro-4-trifluoromethylbenzenesulfonic acid sodium salt is unique due to the presence of both nitro and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .

Biological Activity

2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium, commonly referred to as sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, is a chemical compound with significant biological activity. This article explores its biological properties, potential applications in research and medicine, and relevant case studies.

  • Molecular Formula : C7_7H2_2F3_3N2_2NaO7_7S
  • Molecular Weight : 338.145 g/mol
  • CAS Number : 54495-25-9
  • IUPAC Name : sodium; 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

The compound exhibits its biological activity through various mechanisms:

  • Protein-Ligand Interactions : It serves as a probe for studying protein-ligand interactions due to its complex structure and multiple binding sites. The trifluoromethyl group enhances the compound's ability to interact with biological molecules, potentially leading to significant effects on enzyme activity and cellular processes .
  • Inhibition of Enzymatic Activity : Research has shown that derivatives of this compound can inhibit cholinesterases and other enzymes involved in critical biochemical pathways. For example, compounds related to this structure have demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : The compound has been evaluated for its free radical-scavenging activities, which are essential for mitigating oxidative stress in biological systems .

Study 1: Inhibition of Cholinesterases

A study investigated the inhibitory effects of various derivatives of 2,6-dinitro-4-(trifluoromethyl)benzenesulfonic acid on AChE and BChE. The results indicated that certain derivatives exhibited IC50_{50} values ranging from 5.4 μM to 24.3 μM against these enzymes, suggesting potential therapeutic applications in treating cognitive disorders .

Study 2: Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of this compound on cancer cell lines, including MCF-7 (breast cancer). The findings revealed that some derivatives showed significant cytotoxicity, indicating their potential as anticancer agents .

Table 1: Biological Activity Summary

Compound DerivativeTarget EnzymeIC50_{50} Value (μM)Biological Activity
Derivative AAChE10.4Moderate Inhibition
Derivative BBChE7.7Moderate Inhibition
Derivative CLOX-15Not SpecifiedAntioxidant Activity
Derivative DMCF-7 Cell LineNot SpecifiedCytotoxicity

Safety and Toxicology

The compound has been classified with caution due to its potential hazards:

  • Causes severe skin burns and eye damage.
  • May cause respiratory irritation .

Properties

Molecular Formula

C7H3F3N2NaO7S

Molecular Weight

339.16 g/mol

InChI

InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);

InChI Key

YVGDZLXGINQFPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])C(F)(F)F.[Na]

Origin of Product

United States

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